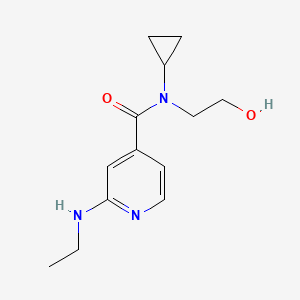
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is a potent and selective inhibitor of the protein kinase, known as Casein Kinase 1δ (CK1δ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide inhibits CK1δ by binding to its ATP-binding site. This binding prevents the phosphorylation of CK1δ substrates, thereby affecting various cellular processes. The inhibition of CK1δ has been shown to affect the circadian rhythm, DNA damage response, and Wnt signaling pathways.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to affect the circadian rhythm by altering the expression of clock genes. It has also been found to affect the DNA damage response by inhibiting the phosphorylation of the checkpoint kinase Chk1. Additionally, it has been shown to affect the Wnt signaling pathway by inhibiting the phosphorylation of the transcription factor β-catenin.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which makes it a valuable tool for studying the cellular processes that are regulated by CK1δ. However, one of the limitations of using this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide. One area of research is to study its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is to study its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide involves several steps. The starting material is 2-bromo-4-cyanopyridine, which is reacted with ethylamine to form 2-ethylamino-4-cyanopyridine. This compound is then treated with cyclopropylmethyl bromide to form N-cyclopropyl-2-ethylamino-4-cyanopyridine. Finally, this compound is reacted with 2-hydroxyethylamine to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide has several potential therapeutic applications. It has been found to be a potent inhibitor of CK1δ, which is involved in several cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. Therefore, this compound has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and sleep disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(ethylamino)-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-12-9-10(5-6-15-12)13(18)16(7-8-17)11-3-4-11/h5-6,9,11,17H,2-4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSPYYTLOIOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)N(CCO)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

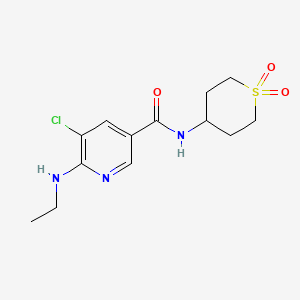
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
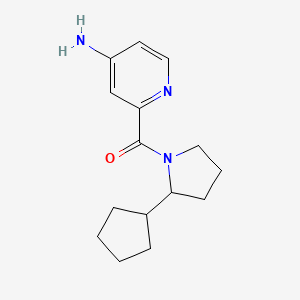
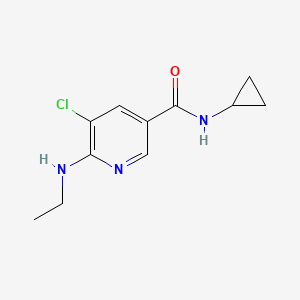
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
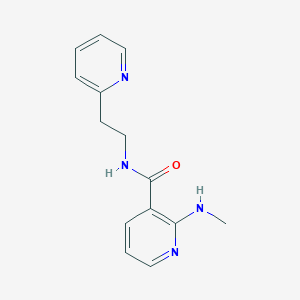
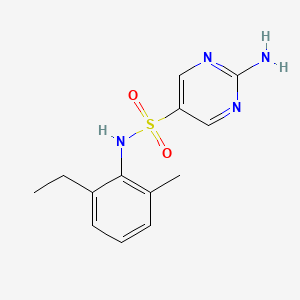

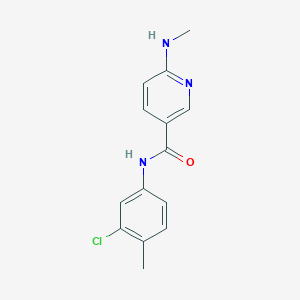
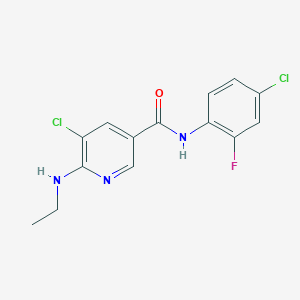


![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)